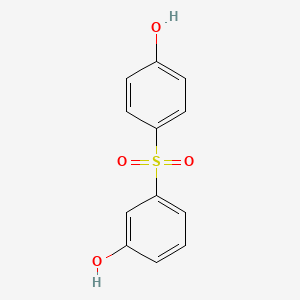
3,3'-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is a complex organic compound characterized by its unique structure, which includes two pyran-2-one rings connected by a sulfanediyl bridge. This compound is known for its significant synthetic potential and broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with sulfur-containing reagents under controlled conditions. One common method involves the use of aromatic aldehydes and urea in a modified Biginelli reaction, which can be conducted under both conventional thermal heating and microwave activation . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanediyl bridge to a thiol group.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, including solvent choice and temperature, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyran-2-one derivatives. These products can have diverse applications in different fields.
Scientific Research Applications
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of hybrid polyheterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The sulfanediyl bridge and hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one).
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: Another pyran-2-one derivative with similar structural features.
Uniqueness
3,3’-Sulfanediylbis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its sulfanediyl bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyran-2-one derivatives and enhances its potential for various applications.
Properties
CAS No. |
53603-36-4 |
|---|---|
Molecular Formula |
C12H10O6S |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
4-hydroxy-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C12H10O6S/c1-5-3-7(13)9(11(15)17-5)19-10-8(14)4-6(2)18-12(10)16/h3-4,13-14H,1-2H3 |
InChI Key |
GBWWPZLYJHSIKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
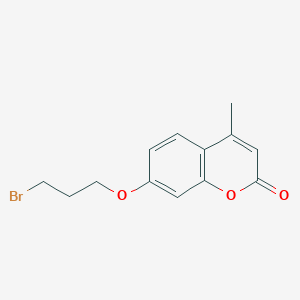
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
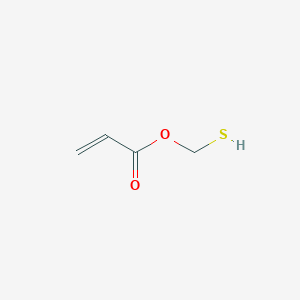


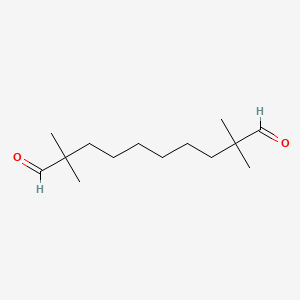

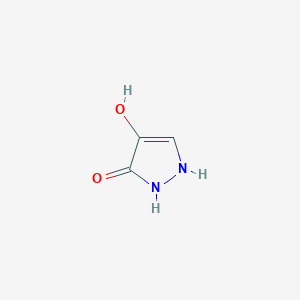

![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
